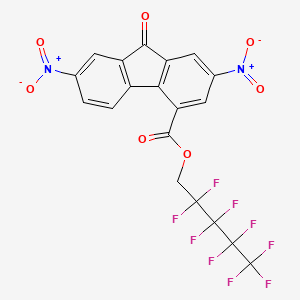

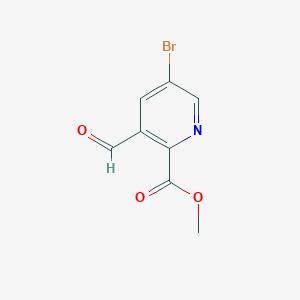

![molecular formula C24H25N5O2 B3014955 N-二苯甲基-2-吗啉-5H-吡咯并[3,4-d]嘧啶-6(7H)-甲酰胺 CAS No. 2034371-31-6](/img/structure/B3014955.png)

N-二苯甲基-2-吗啉-5H-吡咯并[3,4-d]嘧啶-6(7H)-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have shown significant biological activities . They are known for their intriguing structures and exceptional biological activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves the use of a robust approach such as the microwave technique . The process involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by the presence of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives is well-characterized using spectral and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines . This reaction is carried out in isopropanol with the addition of concentrated HCl .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its synthesis process. For instance, it is synthesized as a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) .科学研究应用

Kinase Inhibition and Anticancer Activity

The compound exhibits promising cytotoxic effects against several cancer cell lines. Notably, compound 5k stands out as the most potent inhibitor, targeting enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known tyrosine kinase inhibitor (TKI) sunitinib. Mechanistic studies reveal that compound 5k induces cell cycle arrest and apoptosis, making it a potential candidate for further development as a multi-targeted kinase inhibitor .

Apoptosis Induction

Compound 5k demonstrates the ability to induce apoptosis in HepG2 cells. It increases proapoptotic proteins (caspase-3 and Bax) while downregulating the anti-apoptotic protein Bcl-2. These findings highlight its potential as an apoptosis inducer .

Medicinal Chemistry and Drug Design

The halogenated structure of this compound contributes to its potency and selectivity. Incorporating halogen atoms strategically enhances its binding affinity to target kinases, potentially improving therapeutic effects .

Antidiabetic Agents

While not extensively explored, pyrrolo[3,4-d]pyrimidines have been investigated for their potential as α-amylase inhibitors. These inhibitors play a role in managing type 2 diabetes by limiting carbohydrate breakdown and glucose absorption .

Molecular Docking Studies

Computational studies using molecular docking techniques reveal similar binding interactions between compound 5k and its target enzymes, akin to those observed with sunitinib. Such insights aid in drug design and optimization .

Chemical Synthesis and Structural Confirmation

The synthesis of halogenated pyrrolo[3,4-d]pyrimidines involves several steps, leading to high yields of the desired compounds. Structural confirmation is crucial, and the benzylidene protons of these compounds provide valuable information .

作用机制

Target of Action

The compound, also known as N-(diphenylmethyl)-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, primarily targets multiple kinases . These kinases include EGFR, Her2, VEGFR2, and CDK2 . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cell’s biochemical processes . For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted kinase inhibition . It can induce cell cycle arrest, leading to the cessation of cell division . Additionally, it can trigger apoptosis, a form of programmed cell death . These effects are accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic protein Bcl-2 activity .

Pharmacokinetics

The compound’s potency against its targets suggests that it may have favorable adme properties that allow it to effectively reach and interact with its targets .

Result of Action

The compound’s action results in significant molecular and cellular effects. It exhibits cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM . This suggests that the compound can effectively inhibit cell growth and induce cell death in cancer cells .

属性

IUPAC Name |

N-benzhydryl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c30-24(27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19)29-16-20-15-25-23(26-21(20)17-29)28-11-13-31-14-12-28/h1-10,15,22H,11-14,16-17H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWLZMYFRBWQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

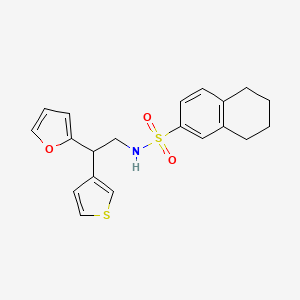

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)

![1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine](/img/structure/B3014879.png)

![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)

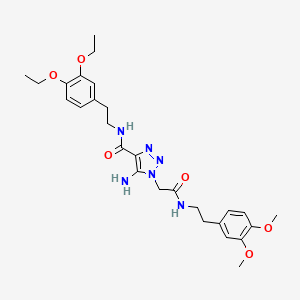

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3014886.png)